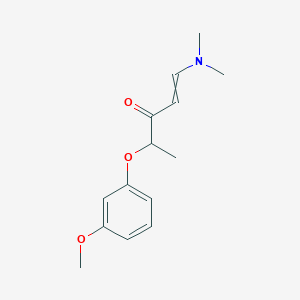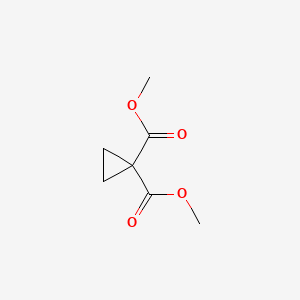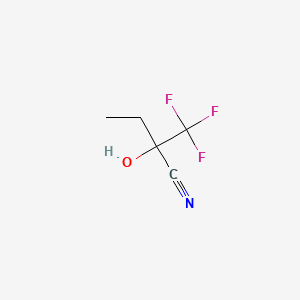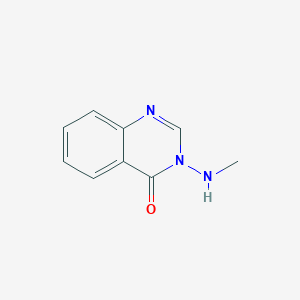
1,2,2-Trifluoroethyl trifluoromethyl ether
Vue d'ensemble
Description
1,2,2-Trifluoroethyl trifluoromethyl ether is a fluorinated organic compound with the molecular formula C3H2F6O It is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2-Trifluoroethyl trifluoromethyl ether can be synthesized through the reaction of trifluoromethyl ether with ethylene in the presence of a suitable catalyst. The reaction typically requires high pressure and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves the use of specialized reactors that can maintain the necessary high-pressure and high-temperature conditions. The process is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trifluoroethyl trifluoromethyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols and acids.
Reduction: Hydrogenated derivatives.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Applications De Recherche Scientifique
1,2,2-Trifluoroethyl trifluoromethyl ether has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,2-Trifluoroethyl trifluoromethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a fluorinated building block, participating in various chemical reactions that modify its structure and properties. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: Similar structure but with different substitution patterns.
1,1,1-Trifluoro-2-iodoethane: Contains an iodine atom instead of the trifluoromethoxy group.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Additional fluorine atoms on the ethane backbone.
Uniqueness
1,2,2-Trifluoroethyl trifluoromethyl ether is unique due to its specific arrangement of trifluoromethyl and trifluoromethoxy groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-1(5)2(6)10-3(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXJXBRWHOWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380393 | |
| Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84011-06-3 | |
| Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2-trifluoro-2-(trifluoromethoxy)ethane participate in the formation of perfluorocyclobutyl polymers?
A1: While the paper primarily focuses on the reaction mechanism of hexafluoropropylene, it mentions 1,1,2-trifluoro-2-(trifluoromethoxy)ethane as another precursor capable of undergoing thermal 2π-2π cycloaddition. [] This suggests that similar to hexafluoropropylene, two molecules of 1,1,2-trifluoro-2-(trifluoromethoxy)ethane can react with each other, breaking their internal double bonds and forming new carbon-carbon single bonds to create a four-membered ring structure, which serves as the building block of the perfluorocyclobutyl polymer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)




![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)








